molecular formula C19H14ClFN2O2 B2561492 1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-49-3

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2561492
CAS No.: 946248-49-3
M. Wt: 356.78
InChI Key: BAPRHGZSQKJSQN-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by the presence of a chlorophenyl and fluorophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl and fluorophenyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the dihydropyridine intermediate with an appropriate amine or amide reagent under suitable conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the dihydropyridine ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Research: The compound is used in the development of new synthetic methodologies and as a building block for the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with similar therapeutic uses.

    Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and applications compared to other dihydropyridine derivatives.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-17-9-2-1-5-13(17)12-23-10-4-8-16(19(23)25)18(24)22-15-7-3-6-14(21)11-15/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRHGZSQKJSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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